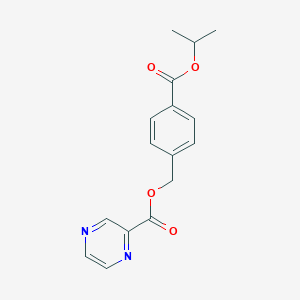![molecular formula C23H29N3O B246982 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP belongs to the family of phenylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a serotonin receptor agonist. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Biochemical and physiological effects:
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of BDNF, which is important for neuronal survival and plasticity. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone. These include further studies on its potential therapeutic applications, including its use in the treatment of neurodegenerative disorders and mood disorders. There is also a need for further studies on its safety and efficacy in humans, as well as studies on its potential side effects and interactions with other drugs.
Métodos De Síntesis
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-piperidinone in the presence of a reducing agent. Other methods include the reaction of 4-phenylpiperazine with 4-piperidinylbenzaldehyde or 4-piperidinylacetophenone in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
|---|---|
Fórmula molecular |
C23H29N3O |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
Clave InChI |
PWMGGTUTVOKGOM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)




![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)


![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)